tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate: is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by its tert-butyl carbamate group and an oxan-4-yl ethylamine moiety. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and protection reactions. One common synthetic route starts with the amination of a suitable precursor, followed by reduction to introduce the amino group. Esterification is then performed to form the carbamate linkage, and the final product is obtained after protecting the amino group with a tert-butyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is used as a building block for synthesizing more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes .
Medicine: In medicine, this compound is an intermediate in the synthesis of various drugs, including antibiotics and antiviral agents. Its role in drug development highlights its importance in therapeutic applications .
Industry: Industrially, the compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl carbamate group but lacks the oxan-4-yl ethylamine moiety.
N-Boc-ethanolamine: Contains a similar carbamate structure but with a hydroxyethyl group instead of the oxan-4-yl ethylamine.
N-Boc-ethylenediamine: Features a carbamate group with an ethylenediamine moiety.
Uniqueness: tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its oxan-4-yl ethylamine moiety differentiates it from other carbamate compounds, making it particularly useful in specialized synthetic and research contexts .
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10(8-13)9-4-6-16-7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI Key |
OQQBZMHGJSNSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCOCC1 |
Origin of Product |
United States |
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